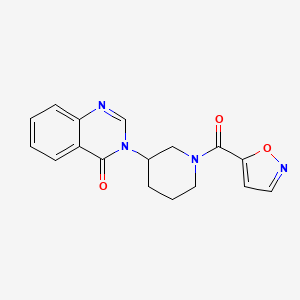
3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in drug development.
Aplicaciones Científicas De Investigación
Antifungal Activity
Quinazolinone derivatives have been studied for their antifungal activities. For instance, certain quinazolin-4-ones were synthesized and tested for their effectiveness against fungal infections. These compounds demonstrated varying degrees of antifungal activity, highlighting the potential of quinazolinone derivatives in developing antifungal agents (M. Shivan & B. S. Holla, 2011).
Synthesis Methodologies
The synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones was achieved through an ultrasound-assisted, one-pot synthesis method. This process involves a piperidine-catalyzed three-component reaction, showcasing a novel approach to synthesizing quinazolinone derivatives with potential for efficiency and versatility in chemical synthesis (Li-Hsun Chen et al., 2016).
Biological Activities
Quinazolin-4(3H)-one derivatives coupled with isoxazole have been synthesized and characterized, showing a range of biological activities including analgesic, anti-inflammatory, and antimicrobial properties. These compounds open avenues for developing new therapeutic agents with multiple biological activities (G. Saravanan, V. Alagarsamy, & P. Dineshkumar, 2013).
Insecticidal Efficacy
Novel bis quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their insecticidal efficacy. The structural diversity and biological activity assessments suggest these compounds as potential candidates for developing new insecticidal agents (Manal M. El-Shahawi et al., 2016).
Propiedades
IUPAC Name |
3-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16-13-5-1-2-6-14(13)18-11-21(16)12-4-3-9-20(10-12)17(23)15-7-8-19-24-15/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWIDKVBHKBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NO2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

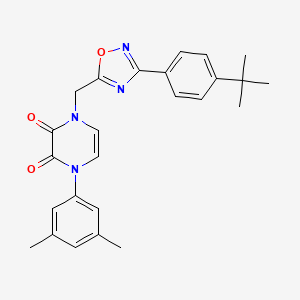
![4-Methyl-6-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2755407.png)
![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)
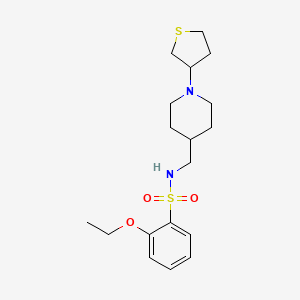

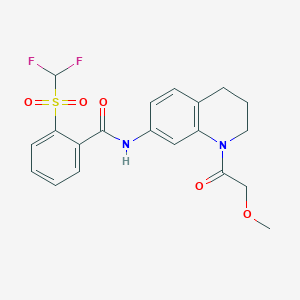
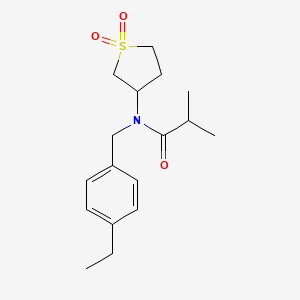
![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)
![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2755419.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2755421.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755424.png)
![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B2755427.png)
